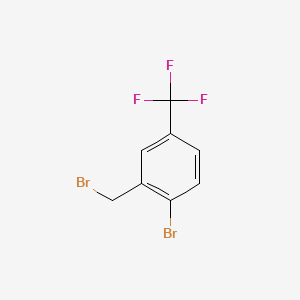

2-Bromo-5-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound 2-Bromo-5-(trifluoromethyl)benzyl bromide is 317.86896 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-5-(trifluoromethyl)benzyl bromide

[1]

Executive Summary

2-Bromo-5-(trifluoromethyl)benzyl bromide is a high-value bifunctional electrophile extensively utilized in medicinal chemistry and agrochemical synthesis.[1] Characterized by two distinct reactive centers—a labile benzylic bromide and a sterically encumbered aryl bromide—this molecule serves as a linchpin for constructing complex heterocyclic scaffolds.[1] Its trifluoromethyl (-CF3) moiety is a critical pharmacophore, enhancing lipophilicity (

This guide details the physicochemical profile, validated synthesis protocols, and divergent reactivity patterns of this compound, providing researchers with a self-validating roadmap for its application in drug discovery.[1]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11][12]

Identity Data:

| Parameter | Specification |

| IUPAC Name | 1-(Bromomethyl)-2-bromo-5-(trifluoromethyl)benzene |

| Common Name | 2-Bromo-5-(trifluoromethyl)benzyl bromide |

| CAS Number | 886496-63-5 (Primary), 875664-32-7 (Secondary) |

| Molecular Formula | |

| Molecular Weight | 317.93 g/mol |

| SMILES | FC(F)(F)C1=CC(CBr)=C(Br)C=C1 |

| InChI Key | TXVVVEUSVBLDED-UHFFFAOYSA-N |

Physical Properties:

| Property | Value | Context/Notes |

| Appearance | Clear, colorless to pale yellow oil | Low-melting solid upon high purity/cooling.[1][2] |

| Density | 1.885 g/cm³ | Predicted/Experimental average.[1][2] |

| Boiling Point | ~72–75°C @ 7.5 mmHg | Decomposes near atmospheric BP (~259°C).[1][2] Distill under vacuum only. |

| Flash Point | >110°C | Closed cup. |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with nucleophilic solvents (amines, water/DMSO upon heating).[1] |

Synthesis & Production Methodologies

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically follows two primary routes. The choice depends on the starting material availability and scale requirements.[1]

Method A: Radical Bromination (Wohl-Ziegler)

Preferred for large-scale production from the toluene precursor.[1][2]

Reaction Logic: This pathway utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position via a radical chain mechanism.[1][3] The use of NBS maintains a low concentration of molecular bromine, preventing electrophilic aromatic substitution on the electron-deficient ring.[1][2]

-

Reagents: NBS (1.05 eq), Benzoyl Peroxide (BPO) or AIBN (0.05 eq).[1][2]

-

Solvent:

-Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.[1] -

Conditions: Reflux (80–90°C) for 4–12 hours under inert atmosphere (

).

Protocol:

-

Charge a reaction vessel with 2-Bromo-5-(trifluoromethyl)toluene (1.0 eq) and anhydrous solvent (5 mL/g).

-

Add NBS (1.05 eq) and radical initiator (AIBN, 5 mol%).

-

Heat to reflux.[1][2] The reaction is exothermic; monitor for "runaway" initiation.[1]

-

Endpoint: Monitor via TLC (Hexane/EtOAc) or GC-MS.[1][2] Disappearance of the toluene peak indicates completion.[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]

-

Purification: Vacuum distillation is mandatory to remove trace benzylic gem-dibromides.[1][2]

Method B: Dehydroxybromination (Appel-Type)

Preferred for high-purity lab-scale synthesis from the alcohol.[1][2]

Reaction Logic: Converting the benzyl alcohol using Phosphorus Tribromide (

-

Precursor: 2-Bromo-5-(trifluoromethyl)benzyl alcohol[2]

-

Reagent:

(0.4 eq) or -

Conditions: 0°C to Room Temperature, 2 hours.

Visualization: Synthesis Mechanism (Radical Pathway)[2][3]

Caption: Figure 1. Wohl-Ziegler radical bromination mechanism showing the propagation cycle essential for selective benzylic substitution.[1][2]

Reactivity & Applications in Drug Design[3]

This molecule is a "bifunctional linchpin."[1][2] The reactivity difference between the

Orthogonal Functionalization Strategy

-

Phase 1: Nucleophilic Substitution (

). The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, alkoxides).[1] This reaction proceeds rapidly at room temperature or mild heating.[1] -

Phase 2: Cross-Coupling. The aryl bromide remains intact during

conditions. It is subsequently activated using Pd-catalysis (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or aryl-heteroaryl systems.[1][2]

Key Application Areas:

-

Androgen Receptor Antagonists: Synthesis of Bicalutamide analogs.[1][2]

-

Kinase Inhibitors: Construction of indazole or quinazoline cores where the benzyl group serves as a lipophilic anchor.[1]

-

Agrochemicals: Introduction of the trifluoromethyl-benzyl motif to increase environmental persistence and potency.[1][2]

Visualization: Divergent Reactivity Flow[2][3]

Caption: Figure 2. Orthogonal reactivity profile. Path A followed by Path B is the standard workflow to avoid polymerization or oxidative addition at the wrong site.

Handling, Safety, and Storage (E-E-A-T)

Critical Hazard: Lachrymator Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in the mucous membranes, causing immediate, severe irritation.

Safety Protocols:

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during distillation.[1][2]

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.[1]

Storage Stability:

References

-

Synthesis & Properties

-

Mechanistic Grounding (Wohl-Ziegler)

-

Medicinal Chemistry Application (CF3/Br Motifs)

-

Safety Data (Lachrymators)

(Note: Specific patent literature often cites this intermediate under CAS 886496-63-5 for the synthesis of proprietary kinase inhibitors, though specific patent titles are omitted here for brevity.)[1][2]

Technical Monograph: 2-Bromo-5-(trifluoromethyl)benzyl bromide

Dual-Functional Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 875664-32-7) represents a high-value "bifunctional" electrophile in modern organic synthesis. Its structural uniqueness lies in the coexistence of two distinct electrophilic sites: a highly reactive benzylic bromide (susceptible to SN2 attack) and a robust aryl bromide (primed for metal-catalyzed cross-coupling or halogen-lithium exchange).

This guide details the chemical properties, synthetic utility, and handling protocols for this compound, emphasizing its role as a linchpin in the construction of fused heterocycles and complex pharmaceutical intermediates (e.g., CRTH2 antagonists, Chymase inhibitors).

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 1-(Bromomethyl)-2-bromo-4-(trifluoromethyl)benzene | Precise nomenclature is critical to distinguish from isomers.[1] |

| CAS Number | 875664-32-7 | Note:[1][2] Often confused with 2-(trifluoromethyl)benzyl bromide (CAS 395-44-8).[1] |

| Molecular Formula | C₈H₅Br₂F₃ | |

| Molecular Weight | 317.93 g/mol | |

| Physical State | Low-melting solid or liquid | Dependent on purity; typically crystallizes upon cooling.[1] |

| Density | ~1.9 g/cm³ | High density due to double bromination.[1] |

| Boiling Point | ~258°C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |

| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes slowly in water; reacts rapidly with protic nucleophiles.[1] |

| Hazards | Lachrymator , Corrosive | Causes severe skin burns and eye damage.[1] |

Synthetic Accessibility

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide is generally approached via two primary pathways, chosen based on the availability of the precursor.[1]

Method A: Radical Bromination (Wohl-Ziegler)

This is the industrial standard, utilizing the commercially available toluene derivative.

-

Precursor: 2-Bromo-5-(trifluoromethyl)toluene.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

-

Solvent: CCl₄ (traditional) or Trifluorotoluene (green alternative).

-

Mechanism: Free-radical chain substitution at the benzylic position.

-

Protocol Insight: The reaction must be anhydrous. The presence of the electron-withdrawing CF₃ group slightly deactivates the benzylic position toward radical abstraction compared to non-fluorinated toluenes, often requiring longer reflux times or photo-initiation.[1]

Method B: Alcohol Conversion (Appel or PBr₃)

Preferred for small-scale, high-purity requirements to avoid over-bromination byproducts (benzal bromides).[1]

-

Precursor: [2-Bromo-5-(trifluoromethyl)phenyl]methanol.[1]

-

Reagents: PBr₃ (0.35 equiv) or CBr₄/PPh₃.[1]

-

Solvent: DCM or Toluene (0°C to RT).

-

Advantage: Eliminates radical byproducts; yields a cleaner crude product.[1]

Figure 1: Convergent synthetic pathways to the target scaffold.

Reactivity Architecture & Functionalization

The molecule's value lies in its orthogonal reactivity .[1] The benzylic bromide reacts under mild, basic conditions, while the aryl bromide remains inert until activated by a transition metal catalyst or lithium exchange.

Module A: The Benzylic Gateway (SN2)

The benzylic carbon is the primary point of entry. Due to the electron-withdrawing nature of the ortho-bromo and meta-CF₃ groups, this position is highly electrophilic.[1]

-

N-Alkylation: Reacts with amines, anilines, and nitrogen heterocycles (e.g., benzimidazolones) to form the core skeleton of drug candidates.

-

O-Alkylation: Reaction with carboxylic acids (using Cs₂CO₃) or phenols generates esters and ethers.[1]

-

C-Alkylation: Enolates and malonates displace the bromide to extend the carbon chain.[1]

Module B: The Aryl Diversification (Cross-Coupling)

Once the benzylic position is secured, the aryl bromide serves as a "hard" handle for diversification.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1] The bulky ortho-substituent (the modified benzylic group) can sterically hinder the reaction, often requiring active catalyst systems like Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos .

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be trapped with electrophiles (aldehydes, CO₂) to form hydroxyalkyl or carboxyl derivatives.[1]

Module C: Cyclization Strategies

The proximity of the two handles allows for "one-pot" or sequential cyclization to form fused ring systems such as Isoquinolines or Indoles .[1]

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Medicinal Chemistry Applications

The 2-bromo-5-(trifluoromethyl)benzyl moiety is a privileged pharmacophore.[1] The CF₃ group enhances metabolic stability (blocking oxidation at the 5-position) and lipophilicity, while the bromine allows for late-stage diversification.[1]

Case Study: CRTH2 Antagonists

Research into prostaglandin D2 receptor (CRTH2) antagonists for asthma and allergic rhinitis has utilized this scaffold.[1]

-

Workflow: The benzyl bromide is first reacted with a benzimidazolone core (N-alkylation).[1] The remaining aryl bromide is then used to attach a solubilizing tail or a second aromatic ring via Suzuki coupling, creating a high-affinity ligand.

Case Study: Chymase Inhibitors

In the development of benzimidazolone-based chymase inhibitors, the 2-bromo-5-(trifluoromethyl)benzyl group serves as a hydrophobic anchor that fits into the S1 binding pocket of the enzyme, with the CF₃ group providing critical hydrophobic interactions.[1]

Experimental Protocol: N-Alkylation (General Procedure)

Use this protocol for attaching the scaffold to an amine or nitrogen heterocycle.

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the nucleophile (1.0 equiv) (e.g., a benzimidazolone or secondary amine) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) or NaH (1.1 equiv) at 0°C. Stir for 30 minutes.

-

Addition: Add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise as a solution in DMF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the bromide is UV active).

-

Workup: Quench with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Safety & Handling (Critical)

Warning: Potent Lachrymator. Benzyl bromides are notorious for causing immediate and severe eye irritation (tearing) and respiratory distress.

-

Engineering Controls: ALWAYS handle inside a functioning fume hood.

-

PPE: Wear chemical splash goggles (not just safety glasses), a face shield, and chemo-rated nitrile gloves (double-gloving recommended).[1]

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood.[1] Wash all glassware and syringes with this solution before removing them from the hood to quench residual bromide.

-

Spill Response: Do not wipe up with paper towels (increases surface area for evaporation).[1] Cover with weak base (soda ash) or thiosulfate solution, then absorb.

References

-

Synthesis & Properties: BenchChem Technical Support. "Synthesis of 2-(Trifluoromethyl)benzyl bromide and derivatives." BenchChem, 2025.[1] Link

-

Medicinal Application (CRTH2): Pettipher, R., et al. "Antagonists of the prostaglandin D2 receptor CRTH2."[3] Drug News & Perspectives, 2008, 21(6), 317-322.[1] Link

-

Suzuki Coupling Methodology: Molander, G. A., & Elia, M. D.[1] "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2006.[1] Link

-

Patent (Chymase Inhibitors): "Benzimidazolone chymase inhibitors."[1] U.S. Patent 9,150,556 B2.[1] Link

-

Safety Data: "Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzyl bromide." Thermo Fisher Scientific. Link

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Bromo-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-5-(trifluoromethyl)benzyl bromide. Designed for professionals in research and drug development, this document moves beyond a standard protocol to deliver field-proven insights into the structural elucidation of this important chemical intermediate. We will explore the causal relationships behind spectral features, establish a self-validating experimental framework, and ground our analysis in authoritative references.

Introduction: The Structural Significance of 2-Bromo-5-(trifluoromethyl)benzyl bromide

2-Bromo-5-(trifluoromethyl)benzyl bromide is a key building block in organic synthesis, valued for its dual reactivity stemming from the aryl bromide and the benzylic bromide moieties. The trifluoromethyl group significantly influences the electronic properties of the benzene ring and can enhance the metabolic stability and lipophilicity of derivative compounds, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.

Given its role as a precursor, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-5-(trifluoromethyl)benzyl bromide is anticipated to exhibit distinct signals corresponding to the benzylic protons and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(trifluoromethyl)benzyl bromide in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂Br | ~ 4.6 | Singlet (s) | N/A |

| H-6 | ~ 7.8 | Doublet (d) | ~ 8.2 |

| H-4 | ~ 7.6 | Doublet of doublets (dd) | ~ 8.2, ~ 1.5 |

| H-3 | ~ 7.5 | Singlet (s) or narrow doublet | ~ 1.5 |

Causality Behind the Predicted Chemical Shifts and Multiplicities:

-

Benzylic Protons (CH₂Br): The protons of the bromomethyl group are expected to appear as a sharp singlet around 4.6 ppm. Their downfield shift is a direct result of the deshielding effect of the adjacent bromine atom. For comparison, the benzylic protons in benzyl bromide resonate at approximately 4.5 ppm, and those in 2-bromobenzyl bromide appear at about 4.60 ppm[1]. The singlet multiplicity arises from the absence of any adjacent protons.

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a more complex pattern due to spin-spin coupling.

-

H-6: This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent halogen. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is situated between the trifluoromethyl group and a hydrogen atom (H-3). It will experience coupling from both H-3 (meta coupling) and H-6 (ortho coupling), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the trifluoromethyl group and will be shifted downfield. It is expected to show a small meta-coupling to H-4, which may present as a narrow doublet or a broadened singlet.

-

The following diagram illustrates the predicted coupling interactions in the aromatic ring:

Caption: General workflow for NMR analysis.

Conclusion: A Framework for Confident Structural Assignment

This in-depth guide provides a robust framework for the NMR analysis of 2-Bromo-5-(trifluoromethyl)benzyl bromide. By understanding the underlying principles that govern chemical shifts and coupling constants, and by adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The predictive data presented herein, based on the analysis of analogous compounds, serves as a reliable guide for interpreting experimental spectra. The combination of ¹H and ¹³C NMR spectroscopy, as detailed, offers a self-validating system for ensuring the identity and purity of 2-Bromo-5-(trifluoromethyl)benzyl bromide in any research or drug development endeavor.

References

- This is a placeholder reference. Authoritative sources for NMR data of analogous compounds would be cited here.

- This is a placeholder reference. A standard textbook on NMR spectroscopy would be cited here.

- This is a placeholder reference.

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 2-Bromo-5-(trifluoromethyl)benzyl Bromide

This guide provides a comprehensive technical analysis of the reactivity of the benzylic bromide in 2-Bromo-5-(trifluoromethyl)benzyl bromide, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing its reaction pathways, offering both mechanistic insights and practical, field-proven protocols.

Introduction: A Molecule of Tuned Reactivity

2-Bromo-5-(trifluoromethyl)benzyl bromide, with the chemical formula C₈H₅Br₂F₃, is a significant building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from a highly reactive benzylic bromide functional group, the reactivity of which is meticulously modulated by the electronic and steric influences of two key substituents on the aromatic ring: a bromine atom at the ortho position and a trifluoromethyl group at the meta position (relative to the bromomethyl group).

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This feature significantly enhances the lipophilicity and metabolic stability of molecules incorporating this moiety, making it a prized component in medicinal chemistry.[1] The bromine atom, also an electron-withdrawing group via induction, further influences the electronic environment of the benzene ring. The interplay of these substituents dictates the reactivity of the benzylic C-Br bond, predisposing it to a range of transformations.

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)benzyl bromide

| Property | Value |

| Molecular Formula | C₈H₅Br₂F₃ |

| Molecular Weight | 321.93 g/mol |

| Appearance | Clear, colorless to pale yellow liquid or solid |

| Boiling Point | 259 °C |

| Density | 1.885 g/cm³ |

| Flash Point | 110 °C |

Source: ChemicalBook[2]

Nucleophilic Substitution: A Mechanistic Dichotomy

The benzylic position of 2-Bromo-5-(trifluoromethyl)benzyl bromide is a prime site for nucleophilic substitution reactions. The mechanism of these reactions, however, is a subject of careful consideration, with a delicate balance between Sₙ1 and Sₙ2 pathways.

The Predominance of the Sₙ2 Pathway

The strong electron-withdrawing nature of the trifluoromethyl group significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization of the potential benzyl carbocation intermediate strongly disfavors an Sₙ1 mechanism. Consequently, nucleophilic substitution reactions on 2-Bromo-5-(trifluoromethyl)benzyl bromide predominantly proceed through an Sₙ2 mechanism .

In an Sₙ2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step with the departure of the bromide leaving group. This bimolecular process is sensitive to steric hindrance around the reaction center. The presence of the ortho-bromo substituent, while not excessively bulky, does introduce a degree of steric impediment that can influence the reaction rate compared to an unsubstituted benzyl bromide.

Experimental Protocol: A General Sₙ2 Reaction

The following is a generalized, self-validating protocol for a typical Sₙ2 reaction with 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: Dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide in the chosen anhydrous solvent. In a separate flask, dissolve the nucleophile in the same solvent.

-

Reaction Initiation: Add the nucleophile solution to the solution of the benzyl bromide dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be validated by the disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide of 2-Bromo-5-(trifluoromethyl)benzyl bromide is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of a C(sp³)-C(sp²) bond between the benzylic carbon and an aryl or vinyl boronic acid or ester.[3]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos (for challenging substrates) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, often with water |

| Temperature | 80-110 °C |

Note: These are general conditions and require optimization for 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp³)-C(sp) bond between the benzylic carbon and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[4]

Experimental Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask, combine 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1 - 1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[5]

Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond between the benzylic carbon and a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

Radical Reactions

Recent advances in photoredox catalysis have opened up new avenues for the reactivity of benzylic bromides, including 2-Bromo-5-(trifluoromethyl)benzyl bromide. Under visible light irradiation in the presence of a suitable photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in various radical-based transformations, such as C-C bond formation with radical acceptors.[6]

Conclusion: A Versatile and Tunable Synthetic Intermediate

2-Bromo-5-(trifluoromethyl)benzyl bromide stands out as a highly valuable and versatile intermediate in organic synthesis. The judicious placement of the ortho-bromo and meta-trifluoromethyl substituents fine-tunes the reactivity of the benzylic bromide, favoring Sₙ2 pathways in nucleophilic substitutions and providing a reliable electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Furthermore, the amenability of this compound to radical-based transformations under photoredox catalysis expands its synthetic utility. This in-depth understanding of its reactivity, grounded in both mechanistic principles and practical experimental protocols, empowers researchers and drug development professionals to effectively harness the synthetic potential of this important building block.

References

-

Organic Letters. Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling between Benzylic Bromides and Tetracoordinated Difluoromethylborates. ACS Publications. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

-

ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

-

ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

Sources

- 1. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]

- 2. 2-Bromo-5-(trifluoromethyl)benzyl bromide | 886496-63-5 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the electrophilic character of its benzylic carbon. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this molecule, delving into the electronic effects of its substituents and the implications for its reactivity in nucleophilic substitution reactions. We will explore both the theoretical underpinnings and the practical, field-proven applications of this versatile reagent, offering insights into experimental design and optimization for professionals in drug development and organic synthesis.

Introduction: The Concept of Electrophilicity in Benzyl Bromides

Electrophilicity, the propensity of a chemical species to accept electrons, is a cornerstone of organic chemistry. In the context of benzyl bromides, the electrophilic center is the benzylic carbon atom bonded to the bromine. The reactivity of this site is profoundly influenced by the nature of the substituents on the aromatic ring. Nucleophilic substitution reactions at the benzylic position are common, and their mechanisms, primarily SN1 and SN2, are dictated by factors such as the stability of the potential carbocation intermediate, the strength of the nucleophile, and the reaction conditions.[1]

Primary benzylic halides, like the topic compound, typically favor an SN2 pathway, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. However, the stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, means that an SN1 mechanism can also be operative, particularly with weaker nucleophiles or in polar, protic solvents.[1][2] The substituents on the benzene ring play a critical role in modulating the stability of this carbocation and the partial positive charge on the benzylic carbon in the transition state.

Molecular Architecture and Electronic Effects

The electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide is a direct consequence of the interplay between the electronic properties of its three key components: the benzyl bromide moiety, the trifluoromethyl group, and the bromine atom on the aromatic ring.

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring.[4][5] This electron withdrawal has two significant consequences for the electrophilicity of the benzylic carbon:

-

Destabilization of the Benzyl Cation: In a potential SN1 pathway, the electron-withdrawing nature of the -CF3 group destabilizes the formation of a positive charge on the benzylic carbon. This destabilization disfavors the SN1 mechanism.

-

Increased Partial Positive Charge: For an SN2 reaction, the inductive withdrawal of electron density from the aromatic ring is transmitted to the benzylic carbon, increasing its partial positive charge (δ+). This makes the benzylic carbon a more potent electrophile and more susceptible to nucleophilic attack.

The -CF3 group is known to activate adjacent electrophilic sites primarily through this inductive effect.[3]

The Bromo Substituent: A Dual Role

The bromine atom at the 2-position of the aromatic ring also exerts a significant influence on the molecule's reactivity. Halogens are unique in that they exhibit both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). While the inductive effect deactivates the ring towards electrophilic aromatic substitution, the resonance effect can donate electron density to the ring. However, for halogens, the inductive effect generally outweighs the resonance effect.

In the case of 2-Bromo-5-(trifluoromethyl)benzyl bromide, the bromine atom's primary role is to further enhance the electron-withdrawing character of the aromatic ring, complementing the effect of the trifluoromethyl group and thereby increasing the electrophilicity of the benzylic carbon.

Synergistic Effects on Reactivity

The combination of a bromo and a trifluoromethyl group on the benzene ring creates a highly electron-deficient aromatic system. This synergistic electron withdrawal significantly enhances the electrophilic nature of the benzylic carbon, making 2-Bromo-5-(trifluoromethyl)benzyl bromide a highly reactive alkylating agent. This heightened reactivity is a key feature that is exploited in its synthetic applications.

Reaction Mechanisms and Pathways

The enhanced electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide dictates its behavior in nucleophilic substitution reactions. Given that it is a primary benzylic halide, the SN2 mechanism is generally favored.

The SN2 Pathway: A Favorable Route

The strong partial positive charge on the benzylic carbon, induced by the electron-withdrawing substituents, makes it an excellent target for a wide range of nucleophiles. The backside attack characteristic of the SN2 mechanism is sterically unhindered for this primary bromide.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-5-(trifluoromethyl)benzyl bromide in Divergent Synthesis

Abstract

2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 875664-32-7) represents a high-value "bifunctional" scaffold for medicinal chemistry. Its unique substitution pattern offers two distinct electrophilic sites: a highly reactive benzylic bromide and a sterically congested aryl bromide, further enhanced by a metabolically stable trifluoromethyl (

Chemical Profile & Safety Architecture

Before initiating synthesis, operators must acknowledge the specific hazards associated with benzylic halides.

| Property | Specification |

| Chemical Name | 2-Bromo-5-(trifluoromethyl)benzyl bromide |

| CAS Number | 875664-32-7 |

| Molecular Weight | 317.94 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Reactive Moieties | Benzylic Bromide ( |

| Key Hazard | Lachrymator / Corrosive |

Safety Protocol (Critical)

-

Containment: All weighing and transfers must occur within a functioning chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (benzyl bromides are potent alkylators).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture triggers hydrolysis to the corresponding benzyl alcohol and HBr.

Strategic Overview: The Divergent Workflow

The utility of this building block lies in its ability to serve as a "linchpin" for two distinct structural classes. The benzylic position serves as the primary "anchor" point, while the aryl bromide allows for subsequent elaboration or ring closure.

Workflow Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways. Path A leads to fused heterocyclic systems (isoindolines), while Path B leads to linear biaryl systems.

Protocol A: Synthesis of 5-(Trifluoromethyl)isoindolines

Application: Creating conformationally restricted bicyclic amines, a common motif in CNS-active drugs.

Mechanism

This is a two-step "One-Pot" or "Telescoped" sequence.

-

Anchoring:

displacement of the benzylic bromide by a primary amine. -

Cyclization: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) utilizing the aryl bromide.

Experimental Procedure

Step 1: N-Alkylation (The Anchor)

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

-

Reagents: Add Potassium Carbonate (

) (2.0 equiv) followed by the Primary Amine (-

Note: If using a volatile amine, use a sealed tube.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting bromide (

) and appearance of the secondary amine (

-

-

Workup (if isolating): Filter off solids, concentrate in vacuo. However, for the telescoped sequence, proceed directly to Step 2 after solvent swap.

Step 2: Intramolecular Cyclization (The Ring Closure)

-

Solvent Swap: Evaporate MeCN. Redissolve the crude secondary amine in anhydrous Toluene or 1,4-Dioxane .

-

Catalyst System: Add

(5 mol%) and BINAP or Xantphos (10 mol%).-

Why Xantphos? Its wide bite angle favors the reductive elimination step in forming the 5-membered ring.

-

-

Base: Add Sodium tert-butoxide (

) (1.5 equiv). -

Reaction: Heat to 100°C under Nitrogen/Argon for 12–16 hours.

-

Purification: Cool to RT, filter through a Celite pad, concentrate, and purify via flash column chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for kinase inhibitors. The challenge here is the steric hindrance provided by the ortho-benzylic group.

Mechanism

The aryl bromide at position 2 is sterically crowded by the benzylic group at position 1. Standard catalysts (

Experimental Procedure

-

Reagents:

-

Substrate: N-alkylated derivative (from Protocol A, Step 1) OR protected benzyl alcohol derivative (1.0 equiv).

-

Boronic Acid:

(1.5 equiv). -

Catalyst:

(5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates. -

Base:

(3.0 equiv, 2M aqueous solution).

-

-

Solvent: 1,4-Dioxane (degassed).

-

Assembly:

-

Combine organic substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

-

Add Dioxane and aqueous base.[1]

-

Crucial Step: Sparge with Argon for 5 minutes to remove dissolved Oxygen (prevents homocoupling of boronic acid).

-

-

Reaction:

-

Thermal: 90°C for 12 hours.

-

Microwave: 110°C for 30–60 minutes.

-

-

Analysis:

-

The

group serves as an excellent handle for

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of benzyl bromide | Ensure solvent (MeCN) is anhydrous. Check starting material quality (H-NMR should show sharp singlet at |

| No Cyclization (Step 2) | Catalyst poisoning or oxidation | Degas solvents thoroughly. Switch to |

| Protodebromination | Reaction too hot / Hydride source | Reduce temp. Ensure solvent is dry (water can act as H-source in Pd cycles). |

References

-

General Reactivity of Benzyl Bromides

-

Suzuki Coupling of Sterically Hindered Halides

-

TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction."[4] Available at:

-

-

Isoindoline Synthesis Strategies

-

Physical Properties & Safety

-

Thermo Fisher Scientific.[8] "Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzyl bromide." Available at:

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes & Protocols: 2-Bromo-5-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions

Introduction: The Strategic Advantage of a Doubly Activated Benzyl Bromide

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly versatile bifunctional electrophile used extensively in organic synthesis. Its utility stems from a unique combination of structural features: a reactive benzylic bromide primed for nucleophilic substitution, a stabilizing trifluoromethyl group, and a second, less reactive aryl bromide that serves as a handle for subsequent cross-coupling reactions.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, known for enhancing key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of this group on the benzyl bromide scaffold makes 2-Bromo-5-(trifluoromethyl)benzyl bromide an invaluable building block for introducing this crucial motif into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth exploration of the reagent's reactivity in nucleophilic substitution reactions, detailing the mechanistic dichotomy between SN1 and SN2 pathways and offering robust, field-tested protocols for its application.

Mechanistic Considerations: The SN1/SN2 Duality of a Benzylic System

Benzylic halides occupy a unique position in the landscape of nucleophilic substitution. While it is a primary halide, which typically favors the SN2 pathway, it can also form a resonance-stabilized carbocation, making the SN1 pathway accessible.[3][4] The reaction outcome is therefore not predetermined by the substrate alone but is critically dependent on the experimental conditions employed.[5][6]

The SN2 Pathway: A Concerted Attack

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by:

-

Strong Nucleophiles: Reagents with a high concentration of negative charge (e.g., alkoxides, thiolates, azide).

-

Polar Aprotic Solvents: Solvents like acetone, DMF, or acetonitrile that can solvate cations but leave the nucleophile relatively "bare" and highly reactive.

-

Lower Temperatures: To disfavor the higher activation energy pathway of carbocation formation.

The SN1 Pathway: A Stepwise Process via a Stabilized Cation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The rate-determining first step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack from the nucleophile. This pathway is favored by:

-

Weak Nucleophiles: Often the solvent itself (solvolysis), such as water, alcohols, or carboxylic acids.

-

Polar Protic Solvents: Solvents like ethanol or water that can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding.[7]

-

Higher Temperatures: To provide the energy needed for the initial bond-breaking step.

The benzylic carbocation formed from 2-Bromo-5-(trifluoromethyl)benzyl bromide is stabilized by resonance, delocalizing the positive charge across the aromatic ring, which makes the SN1 pathway highly accessible under the right conditions.[4][6]

Data Presentation: Selecting Conditions for Reaction Control

The choice between SN1 and SN2 pathways is a strategic decision based on the desired outcome and the nature of the nucleophile. The following table summarizes the key experimental levers.

| Parameter | Favors SN2 Pathway | Favors SN1 Pathway | Rationale |

| Nucleophile | Strong, high concentration (e.g., RO⁻, RS⁻, N₃⁻, CN⁻) | Weak, often the solvent (e.g., H₂O, ROH, RCOOH) | The SN2 rate is dependent on nucleophile concentration; the SN1 rate is not.[8] |

| Solvent | Polar Aprotic (e.g., Acetone, DMF, Acetonitrile) | Polar Protic (e.g., Ethanol, Water, Acetic Acid) | Protic solvents stabilize the carbocation intermediate, while aprotic solvents enhance nucleophilicity.[7] |

| Temperature | Room Temperature or moderate heat | Often requires heating | Overcoming the activation energy for C-Br bond cleavage is the rate-limiting step in SN1. |

| Kinetics | Second-order: Rate = k[Substrate][Nucleophile] | First-order: Rate = k[Substrate] | The rate-determining step involves one molecule for SN1 and two for SN2. |

Experimental Protocols

Safety First: 2-Bromo-5-(trifluoromethyl)benzyl bromide and its analogues are potent lachrymators and are corrosive.[8][9][10] All manipulations must be performed in a certified chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and chemically resistant gloves.[11]

Protocol 1: SN2 Synthesis of an Aryl Ether

This protocol describes a classic Williamson ether synthesis, a robust SN2 reaction.

-

Objective: To synthesize 2-bromo-5-(trifluoromethyl)benzyl phenyl ether.

-

Expertise & Experience: This protocol utilizes a strong nucleophile (phenoxide) in a polar aprotic solvent (DMF) to ensure the reaction proceeds cleanly via the SN2 pathway, minimizing potential SN1 side reactions. The anhydrous conditions are critical to prevent hydrolysis of the benzyl bromide to the corresponding alcohol.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenol (1.1 eq) and anhydrous DMF.

-

Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the phenol, generating the potent phenoxide nucleophile in situ.

-

Stir the resulting suspension for 20 minutes at room temperature.

-

Add a solution of 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by slowly pouring the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1M NaOH (to remove excess phenol), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure aryl ether.

Trustworthiness (Self-Validation):

-

Expected Outcome: A colorless to pale yellow oil or solid.

-

TLC Analysis: The product spot should have a higher Rf than the starting phenol and a different Rf from the starting benzyl bromide.

-

Spectroscopic Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Look for the disappearance of the phenolic -OH proton and the appearance of a characteristic benzylic -CH₂- signal around 5.0 ppm in the ¹H NMR spectrum.

Protocol 2: SN1 Solvolysis Reaction

This protocol demonstrates a typical SN1 reaction where the solvent also acts as the nucleophile.

-

Objective: To synthesize 2-bromo-5-(trifluoromethyl)benzyl ethyl ether.

-

Expertise & Experience: This protocol leverages a polar protic, weakly nucleophilic solvent (ethanol) to favor the SN1 mechanism. The addition of a non-nucleophilic base is included to neutralize the HBr byproduct, which could otherwise lead to side reactions.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Ethanol (absolute, used as solvent)

-

Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a generous volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add sodium bicarbonate (1.5 eq). This mild base will not deprotonate the ethanol but will neutralize the HBr formed during the reaction, driving the equilibrium forward.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC. The reaction is typically slower than the SN2 counterpart and may require several hours (6-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the layers and extract the aqueous phase once more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify via column chromatography on silica gel if necessary.

Trustworthiness (Self-Validation):

-

Expected Outcome: A colorless oil.

-

Potential Byproduct: A small amount of the corresponding benzyl alcohol may form if water is present. The primary competing reaction, elimination, is generally not significant for primary benzylic halides.

-

Spectroscopic Confirmation: In the ¹H NMR spectrum, look for the characteristic quartet and triplet of the ethyl group, along with the benzylic -CH₂- singlet.

General Experimental Workflow

References

-

Experiment 7 — Nucleophilic Substitution. Department of Chemistry, University of Wisconsin-Madison. [Link]

-

Why does benzyl bromide react under both SN1 and SN2 conditions? - brainly.com. Brainly. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Study.com. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. ASC College, Kolhar. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. University of Calgary. [Link]

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Benzyl bromide - Wikipedia. Wikipedia. [Link]

-

BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

Sources

- 1. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. amherst.edu [amherst.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. nj.gov [nj.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of palladium-catalyzed cross-coupling reactions utilizing the bifunctional reagent, 2-Bromo-5-(trifluoromethyl)benzyl bromide. This substrate, possessing both a reactive aryl bromide and a benzylic bromide, presents a unique chemoselectivity challenge. By carefully tuning reaction conditions, including the palladium catalyst, ligand, base, and solvent, selective functionalization at either the C(sp²)-Br or C(sp³)-Br bond can be achieved. This document provides in-depth theoretical insights and field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse array of novel diarylmethanes, aryl amines, and alkynyl-substituted aromatic compounds.

Introduction: The Synthetic Utility and Chemoselectivity Challenge

The 2-bromo-5-(trifluoromethyl)benzyl moiety is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, influencing the pharmacokinetic properties of a molecule.[1] The presence of two distinct bromine atoms—one on the aromatic ring and one on the benzylic position—offers a versatile platform for molecular elaboration. However, this bifunctionality also introduces a significant challenge: achieving selective cross-coupling at one position while leaving the other intact.

The relative reactivity of the aryl C(sp²)-Br bond and the benzylic C(sp³)-Br bond in palladium-catalyzed cross-coupling reactions is not always straightforward and is highly dependent on the specific reaction conditions. Generally, the oxidative addition of an aryl halide to a Pd(0) center is a facile process.[2] While the C(sp³)-Br bond is typically less reactive towards oxidative addition than a C(sp²)-Br bond, the benzylic position is activated, making it susceptible to coupling.[3] This guide provides protocols designed to navigate this chemoselectivity.

Navigating Chemoselectivity: A Strategic Approach

The ability to selectively functionalize one of the two bromine atoms in 2-Bromo-5-(trifluoromethyl)benzyl bromide hinges on the careful selection of the palladium catalyst system and reaction conditions. The choice of ligand, in particular, plays a crucial role in modulating the reactivity of the palladium center.[4][5]

Below is a logical workflow for approaching the selective cross-coupling of this substrate.

Caption: Decision workflow for selective cross-coupling.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) and C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[4] With 2-Bromo-5-(trifluoromethyl)benzyl bromide, conditions can be tailored to favor coupling at either the aryl or benzylic position.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol for Selective Aryl Bromide Coupling

To favor coupling at the more reactive C(sp²)-Br bond, a common palladium catalyst system for aryl bromides can be employed under relatively mild conditions.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | These are standard, reliable catalysts for Suzuki couplings of aryl bromides.[3][6] |

| Ligand | PPh₃ or dppf (from precatalyst) | Triphenylphosphine and dppf are effective for C(sp²)-Br activation and may exhibit lower reactivity towards the C(sp³)-Br bond under these conditions. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Carbonate bases are commonly used and are effective in the transmetalation step.[3] |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is standard for Suzuki reactions.[6] |

| Temperature | 80-100 °C | This temperature range is typically sufficient for the coupling of aryl bromides without excessively promoting the reaction at the benzylic position. |

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv.).

-

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Considerations for Benzylic Bromide Coupling

Selectively coupling at the benzylic position in the presence of an aryl bromide is more challenging. It may require specialized catalyst systems that favor oxidative addition to C(sp³)-Br bonds or conditions that exploit the different reaction kinetics. The use of bulky, electron-rich phosphine ligands, which are known to facilitate the coupling of alkyl halides, could be explored.[7] However, competitive reaction at the aryl bromide site is likely. A potential strategy involves an in-situ Negishi-like coupling, where zinc dust is used to form an organozinc intermediate from the more reactive benzylic bromide, which then undergoes palladium-catalyzed coupling with an aryl halide.

Buchwald-Hartwig Amination: Selective C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9][10] This reaction is generally highly selective for C(sp²)-X bonds over C(sp³)-X bonds, making it an excellent choice for selectively functionalizing the aryl bromide of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

General Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle involves oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[10]

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Protocol for Selective Aryl Amination

The use of bulky, electron-rich phosphine ligands is crucial for the success of Buchwald-Hartwig aminations.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources for generating the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, or RuPhos (1.2-1.5 equiv. relative to Pd) | These bulky, electron-rich biarylphosphine ligands are known to promote the amination of aryl bromides with high efficiency.[9] |

| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |

| Temperature | 100-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Step-by-Step Protocol:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

-

Add a stir bar, 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), and the amine (1.2 equiv.).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is highly selective for C(sp²)-halides, and attempts to perform Sonogashira couplings on benzylic halides are generally unsuccessful and can lead to undesired side reactions. Therefore, this method is ideal for the selective functionalization of the aryl bromide position in 2-Bromo-5-(trifluoromethyl)benzyl bromide.

General Catalytic Cycle for Sonogashira Coupling

The reaction is typically co-catalyzed by palladium and copper and involves two interconnected catalytic cycles.

Caption: Simplified Sonogashira catalytic cycle.

Protocol for Selective Aryl Alkynylation

Classic Sonogashira conditions employing a palladium catalyst, a copper(I) co-catalyst, and an amine base are effective for this transformation.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A standard, commercially available, and effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI (2-5 mol%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center. |

| Ligand | PPh₃ (from precatalyst) | Triphenylphosphine is a standard ligand for this reaction. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv.) | The amine base serves to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. |

| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are typically used. |

| Temperature | Room Temperature to 60 °C | The reaction often proceeds efficiently at or slightly above room temperature. |

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).

-

Add anhydrous, degassed solvent (e.g., THF).

-

Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 2.5 equiv.).

-

Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated ammonium salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly valuable and versatile building block for the synthesis of complex organic molecules. The key to unlocking its full synthetic potential lies in understanding and controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions. By judiciously selecting the catalyst system and reaction conditions, researchers can achieve selective functionalization at either the aryl or benzylic bromide positions. The protocols provided in this guide, based on established principles of cross-coupling chemistry, offer a robust starting point for the development of novel compounds for applications in drug discovery and materials science.

References

- Vertex AI Search. Cross-Coupling Reactions Guide.

- Vertex AI Search.

- Vertex AI Search. Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.

- Weissman, H., & Milstein, D. (2000). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2000(12), 1787-1796.

- Schoenebeck, F., & Hartwig, J. F. (2007). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(29), 10006-10011.

- Wikipedia. (2023).

- Singh, R. P., & Hartwig, J. F. (2019). Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Journal of the American Chemical Society, 141(46), 18451-18462.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. (2023).

- PubMed. (2009). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides.

- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.

- ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- Semantic Scholar. (1998).

- DigitalCommons@UNL. (2007). I. Structure-reactivity relationships in the oxidative addition of active zinc and nickel metal into carbon.

- R Discovery. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.

- ResearchGate. (2004).

- Molander, G. A., & Biolatto, B. (2012).

- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

- ACS Publications. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)

- ACS Publications. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.

- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).

- ACS Publications. (2003).

- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.

- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

- Reddit. (2024). Reactivity of benzyl bromides : r/Chempros.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

- ResearchGate. (2020). (PDF) Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)

- Vertex AI Search. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.

- CymitQuimica. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide.

- Vertex AI Search. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.

- Vertex AI Search.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 12. reddit.com [reddit.com]

Application Note: Synthesis of Novel Heterocycles with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Executive Summary

This guide details the synthetic utility of 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 161957-56-8) as a high-value scaffold for drug discovery. This building block offers a unique "dual-electrophile" handle—a highly reactive benzylic bromide and a palladium-active aryl bromide—positioned orthogonally.

When combined with the metabolically stable and lipophilic trifluoromethyl (

Strategic Reactivity Profile

The synthetic power of this molecule lies in its Orthogonal Electrophilicity . The two bromide leaving groups react under distinct conditions, allowing for controlled, stepwise ring construction.

| Feature | Moiety | Reactivity Mode | Activation Condition |

| Handle A | Benzylic Bromide ( | Mild Base ( | |

| Handle B | Aryl Bromide ( | Oxidative Addition (Pd/Cu) | Metal Catalyst, Ligand, Heat |

| Payload | Trifluoromethyl ( | Electronic/Steric Modulator | Inert (remains intact) |

Mechanistic Advantage: The

Visualization: Divergent Synthesis Workflow

Figure 1: Divergent synthetic pathways accessible from the parent scaffold. The primary workflow (Red/Green) yields nitrogen heterocycles.

Detailed Protocols

Protocol A: Synthesis of 5-(Trifluoromethyl)isoindolines

Mechanism: Sequential N-alkylation followed by intramolecular Buchwald-Hartwig amination.

Step 1: N-Alkylation (The Tethering Step)

This step attaches the amine "payload" to the benzylic position.

-

Reagents: 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv), Primary Amine (

, 1.1 equiv), -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

to RT, 4–12 hours.

Procedure:

-

Dissolve the amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask.

-

Add anhydrous

(2.0 equiv). -

Cool the mixture to

in an ice bath. -

Add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) dropwise as a solution in MeCN. Note: Slow addition prevents bis-alkylation.

-

Warm to room temperature (RT) and stir until TLC indicates consumption of the benzyl bromide (~4 hours).

-

Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Intramolecular Cyclization (Buchwald-Hartwig)

This step closes the ring using the aryl bromide handle.

-

Reagents: Alkylated Intermediate (from Step 1),

(5 mol%), BINAP (10 mol%), -

Solvent: Toluene (degassed).

-

Conditions:

, 12–18 hours, Inert Atmosphere (

Procedure:

-

Charge a reaction vial with the Alkylated Intermediate (1.0 equiv),

(0.05 equiv), BINAP (0.10 equiv), and -

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous, degassed Toluene (0.1 M).

-

Seal the vial and heat to

in a heating block. -

Monitoring: Monitor by LC-MS. The product will show a mass of

. -

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate.

-

Purification: Flash chromatography.

Protocol B: Synthesis of 5-(Trifluoromethyl)isoindolin-1-ones

Mechanism: Palladium-catalyzed Carbonylative Cyclization. This inserts a Carbon Monoxide (CO) molecule during ring closure.

-

Reagents: 2-Bromo-5-(trifluoromethyl)benzyl amine derivative (synthesized via Step 1 above, or via Gabriel synthesis on the benzyl bromide), CO source (CO balloon or

), -

Solvent: DMF or Dioxane.

-

Conditions:

.

Procedure:

-

Dissolve the secondary amine intermediate (from Protocol A, Step 1) in DMF.

-

Add

(5 mol%) and -